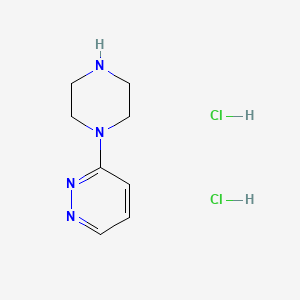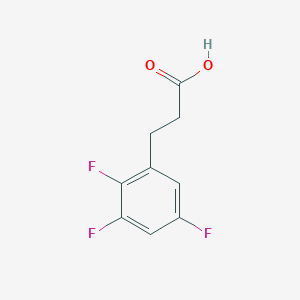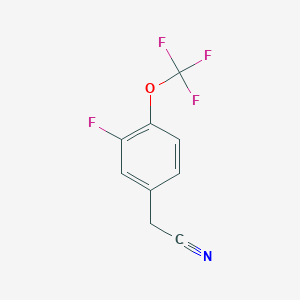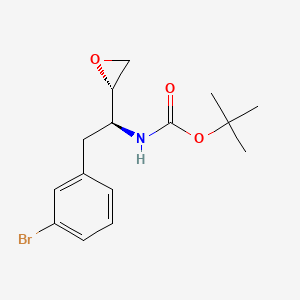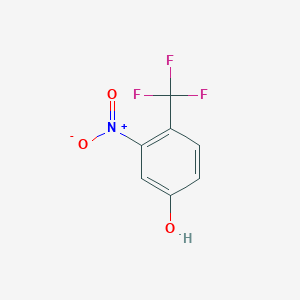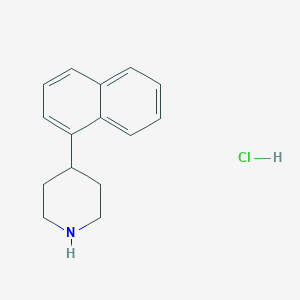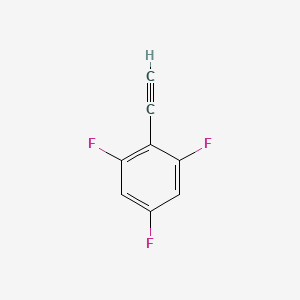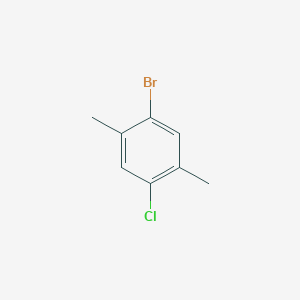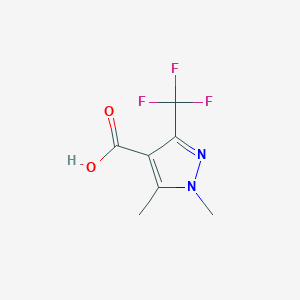
1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C6H7F3N2 . It is a derivative of pyrazole, which is a class of organic compounds containing a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular weight of “1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid” is 164.13 . The InChI code for this compound is 1S/C6H7F3N2/c1-4-3-5(6(7,8)9)10-11(4)2/h3H,1-2H3 .Physical And Chemical Properties Analysis
“1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid” is a liquid at room temperature . It should be stored in a dark place and under an inert atmosphere .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis Techniques
1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid and its derivatives have been synthesized using various techniques. For instance, Liu et al. (2016) detailed the synthesis of a related compound by condensation, which showed inhibition of cancer cell line proliferation (Liu et al., 2016).
Crystal Structure Determination
The crystal structures of such compounds are often determined to understand their physical and chemical properties. Research by Viveka et al. (2016) focused on the structural and spectral analysis of a similar pyrazole-4-carboxylic acid derivative (Viveka et al., 2016).
Biological and Pharmacological Studies
- Cancer Research: Some derivatives of 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid have been investigated for their potential in cancer treatment. Liu et al. (2016) synthesized a compound that exhibited effective inhibition against certain cancer cell lines (Liu et al., 2016).
Chemical Properties and Reactions
Hydrogen Bonding and Molecular Interactions
The chemical behavior, including hydrogen bonding and molecular interactions of pyrazole derivatives, has been extensively studied. For example, Asma et al. (2018) explored the hydrogen bonding in 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives (Asma et al., 2018).
Functionalization Reactions
Research by Yıldırım et al. (2005) and Yıldırım et al. (2006) focused on the functionalization reactions of pyrazole carboxylic acid derivatives, providing insights into their chemical reactivity and potential applications (Yıldırım et al., 2005), (Yıldırım et al., 2006).
Material Science and Coordination Chemistry
Coordination Complexes
The ability of pyrazole-4-carboxylic acid derivatives to form coordination complexes with metals has been investigated. Jacimovic et al. (2015) synthesized and characterized novel complexes with 1,3-dimethyl-pyrazole-5-carboxylic acid ligand (Jacimovic et al., 2015).
Crystal Structures of Complexes
Radi et al. (2015) studied the crystal structures of mononuclear coordination complexes formed from pyrazole-dicarboxylate acid derivatives, highlighting the versatility of these compounds in forming structured materials (Radi et al., 2015).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Propiedades
IUPAC Name |
1,5-dimethyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2/c1-3-4(6(13)14)5(7(8,9)10)11-12(3)2/h1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQPOCQCAAYPGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

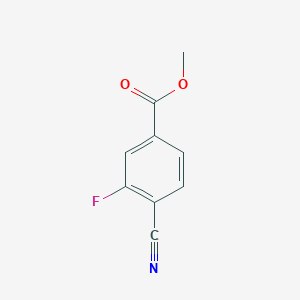


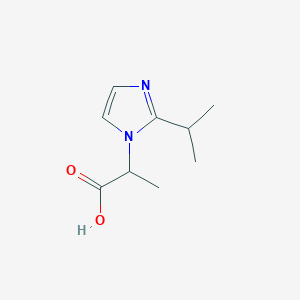

![N-Pyridin-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide](/img/structure/B1319280.png)
